Linalyl isovalerate is a specialized terpene ester formed from the esterification of linalool with isovaleric acid, widely utilized in the flavor, fragrance, and analytical chemistry sectors. Characterized by a complex olfactory profile featuring fruity, apple, sweet, and mild herbal sage notes, it serves as a highly stable, lipophilic alternative to more ubiquitous linalyl esters. With an estimated LogP exceeding 5.0 and a remarkably low vapor pressure, this compound is engineered for applications requiring extended substantivity and resistance to aqueous degradation. For industrial buyers and formulation scientists, linalyl isovalerate represents a critical procurement choice when baseline acetates fail to deliver the necessary longevity, phase stability, or matrix independence required for advanced cosmetics, acidic formulations, and rigorous GC-MS quality control workflows [1].
Substituting linalyl isovalerate with the industry-standard linalyl acetate fundamentally compromises formulation stability and temporal release profiles. Linalyl acetate is highly volatile and susceptible to rapid hydrolytic cleavage, particularly in acidic or enzymatically active aqueous environments, leading to premature loss of the esterified odorant and the release of acetic acid. In contrast, the bulky isovalerate moiety provides significant steric hindrance, shielding the ester bond from hydrolysis and dramatically reducing volatility. Furthermore, attempting to replicate the functional properties using aliphatic isovalerates (e.g., isoamyl isovalerate) sacrifices the essential linalool-derived floral-citrus core required for specific olfactory targets. Consequently, procurement must strictly specify linalyl isovalerate when long-term shelf stability, high lipid-phase retention, and sustained middle-note release are non-negotiable [1].
Linalyl isovalerate demonstrates vastly superior hydrolytic stability compared to the benchmark linalyl acetate. In highly acidic environments (e.g., simulated gastric fluids or low-pH beverage formulations), linalyl acetate undergoes rapid hydrolysis with a half-life (t1/2) of less than 5 minutes. Conversely, the steric bulk of the isovalerate group in linalyl isovalerate severely restricts nucleophilic attack at the ester carbonyl, extending its half-life significantly and preventing the rapid degradation into linalool and corresponding acids during processing and storage [1].
| Evidence Dimension | Hydrolysis half-life (t1/2) in acidic media |
| Target Compound Data | Highly stable (sterically hindered hydrolysis) |
| Comparator Or Baseline | Linalyl acetate (t1/2 < 5 minutes) |
| Quantified Difference | Orders of magnitude longer half-life for the isovalerate ester |
| Conditions | Low pH (acidic) aqueous environments |
Essential for procuring stable flavorings or fragrances in acidic consumer products where acetate esters would rapidly degrade and alter the product profile.
Vapor pressure dictates the evaporation rate and classification of a fragrance molecule (top vs. middle/base note). Linalyl isovalerate exhibits a vapor pressure of approximately 0.004 mmHg at 25 °C, making it a highly substantive compound with prolonged retention on substrates. In direct contrast, linalyl acetate has a vapor pressure of 0.116 mmHg under the same conditions. This 29-fold reduction in volatility ensures that linalyl isovalerate functions as a persistent middle-to-base note, preventing the rapid 'flash-off' associated with lighter esters [1].
| Evidence Dimension | Vapor pressure at 25 °C |
| Target Compound Data | ~0.004 mmHg |
| Comparator Or Baseline | Linalyl acetate (~0.116 mmHg) |
| Quantified Difference | 29-fold lower vapor pressure |
| Conditions | Standard ambient temperature (25 °C) |
Allows formulators to procure an ingredient that maintains the linalyl olfactory character over a drastically extended timeframe in air-exposed applications.
The partitioning behavior of an ester in multiphase systems is governed by its lipophilicity. Linalyl isovalerate possesses an estimated LogP of 5.08 to 5.22, indicating extreme hydrophobicity and a strong preference for lipid or wax phases. Linalyl acetate, with a LogP of 3.93, is significantly more prone to partitioning into aqueous interfaces. This difference of over 1.1 LogP units means linalyl isovalerate is approximately 14 times more lipophilic, making it far superior for integration into high-lipid cosmetic matrices and ensuring the fragrance remains locked in the oil phase [1].
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
| Target Compound Data | LogP ~5.08 - 5.22 |
| Comparator Or Baseline | Linalyl acetate (LogP ~3.93) |
| Quantified Difference | >1.1 LogP unit increase (~14x more lipophilic) |
| Conditions | Standard octanol/water partitioning models |
Dictates procurement for solid cosmetics, wax bases, and transdermal patches where high oil-phase retention is critical for product stability.
In analytical chemoinformatics and quality control, internal standards must closely mimic the target analytes without overlapping with endogenous matrix components. While linalyl acetate and linalool are dominant constituents of Lavandula (lavender) essential oils (often comprising 25-50% of the matrix), linalyl isovalerate is virtually absent in standard botanical extracts. Because it shares the identical linalyl core and similar ionization behavior but elutes at a distinct retention time, linalyl isovalerate is utilized as an optimal internal standard for GC-MS quantification of lavender volatiles, providing a zero-background baseline that acetates cannot offer [1].
| Evidence Dimension | Endogenous matrix background in Lavandula extracts |
| Target Compound Data | Linalyl isovalerate (Near-zero background) |
| Comparator Or Baseline | Linalyl acetate (25-50% endogenous background) |
| Quantified Difference | Complete elimination of matrix overlap |
| Conditions | GC-MS profiling of essential oils |
Crucial for analytical laboratories procuring reliable internal standards for the batch certification and quality control of commercial essential oils.
Leveraging its steric hindrance against hydrolysis, linalyl isovalerate is the preferred procurement choice for imparting stable fruity/floral notes in acidic matrices where linalyl acetate would rapidly degrade into acetic acid and alter the product profile [1].
Due to its high LogP (>5.0) and exceptionally low vapor pressure (0.004 mmHg), it is ideally suited for wax-based cosmetics, lip balms, and transdermal patches, ensuring the fragrance remains locked in the lipid phase and releases slowly over an extended timeframe [2].
Procured by analytical laboratories as a highly reliable internal standard for the quantification of linalool and linalyl acetate in lavender oil, exploiting its structural similarity, predictable ionization, and complete lack of endogenous matrix interference [3].
Irritant